tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate
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Overview
Description
Tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate is an organic compound known for its utility in organic synthesis and research. It is a solid powder, typically colorless or pale yellow, and has a molecular formula of C13H18ClNO4S . This compound is often used as a reagent in the synthesis of new organic compounds and has applications in various scientific fields.
Preparation Methods
The synthesis of tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-(chlorosulfonyl)phenyl ethylamine under controlled conditions. The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorosulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create new compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter the function of the target molecule, making it useful in biochemical research .
Comparison with Similar Compounds
Tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate can be compared with similar compounds such as:
Tert-butyl chlorosulfonylcarbamate: Similar in structure but with different functional groups.
Tert-butyl N-{[1-(chlorosulfonyl)piperidin-4-yl]methyl}carbamate: Another related compound with a piperidine ring.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various research contexts.
Properties
Molecular Formula |
C13H18ClNO4S |
---|---|
Molecular Weight |
319.80 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-chlorosulfonylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18ClNO4S/c1-9(15-12(16)19-13(2,3)4)10-5-7-11(8-6-10)20(14,17)18/h5-9H,1-4H3,(H,15,16) |
InChI Key |
WBOYAUVETWWRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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